molecular formula C26H29NO4S B392865 N,N-dicyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

N,N-dicyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B392865
M. Wt: 451.6g/mol
InChI Key: QLKOCQXZUYVMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dicyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound with the molecular formula C26H29NO4S. It is characterized by its unique structure, which includes a sulfonamide group attached to an anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dicyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the reaction of anthracene derivatives with sulfonamide reagents under controlled conditions. One common method involves the use of cyclohexylamine and anthracene-9,10-dione in the presence of a sulfonyl chloride reagent. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization and chromatography are often employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-dicyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

N,N-dicyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the anthracene core can participate in π-π interactions with aromatic residues, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H29NO4S

Molecular Weight

451.6g/mol

IUPAC Name

N,N-dicyclohexyl-9,10-dioxoanthracene-2-sulfonamide

InChI

InChI=1S/C26H29NO4S/c28-25-21-13-7-8-14-22(21)26(29)24-17-20(15-16-23(24)25)32(30,31)27(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h7-8,13-19H,1-6,9-12H2

InChI Key

QLKOCQXZUYVMIB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.